4-Heptylcyclodec-5-EN-1-one
Description
4-Heptylcyclodec-5-EN-1-one is a cyclic ketone featuring a 10-membered cyclodecene ring substituted with a heptyl group at the 4-position and a conjugated enone system (C=C double bond at the 5-position and a ketone at the 1-position). Cyclic enones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their electrophilic β-carbon and ring strain-dependent reactivity .
Properties
CAS No. |
88298-22-0 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4-heptylcyclodec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-8-11-16-12-9-6-7-10-13-17(18)15-14-16/h9,12,16H,2-8,10-11,13-15H2,1H3 |
InChI Key |
VLHAOQLOHKKELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(=O)CCCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylcyclodec-5-EN-1-one typically involves the cyclization of a suitable linear precursor. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecane ring. The heptyl side chain can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the cyclization and alkylation processes. The reaction conditions often include elevated temperatures and pressures to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylcyclodec-5-EN-1-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated cyclodecane derivatives using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: Br2, Cl2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated cyclodecane derivatives
Substitution: Halogenated cyclodecane derivatives
Scientific Research Applications
4-Heptylcyclodec-5-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Heptylcyclodec-5-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 4-Heptylcyclodec-5-EN-1-one, such as enone systems, cyclic frameworks, or bulky alkyl/aryl substituents:
*Estimated based on formula C₁₇H₂₈O.
Key Observations:
- Substituent Effects : The heptyl group in this compound may enhance lipophilicity compared to the phenyl group in or the smaller hexyl group in .
- Stereochemistry : Z-5-hexyldodec-5-en-4-one highlights the importance of double-bond configuration in reactivity, though the target compound’s stereochemical details remain undefined.
Reactivity Trends:
- Electrophilicity: The enone system in all compounds facilitates conjugate additions. The electron-withdrawing chloro group in increases electrophilicity, whereas the heptyl group in the target compound may sterically hinder reactions.
- Ring-Opening Reactions: Smaller rings (e.g., cyclohexenone in ) undergo ring-opening more readily than larger rings like cyclodecene due to strain.
Physicochemical Properties
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